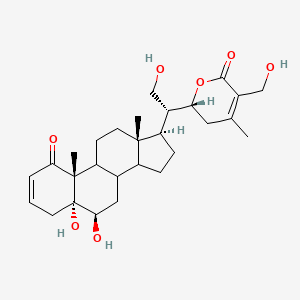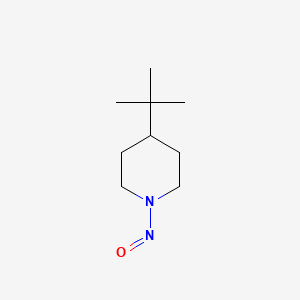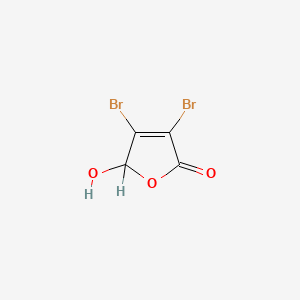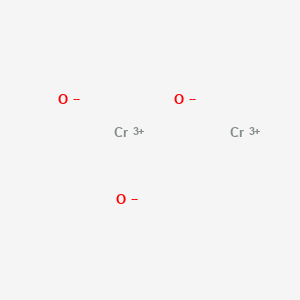
Chromic oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is one of the principal oxides of chromium and is known for its distinct green color, earning it the nickname “chrome green.” This compound is widely used in various industrial applications due to its unique properties, including high melting and boiling points, and its stability in different chemical environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromic oxide can be synthesized through several methods. One common method is the reduction of sodium dichromate with sulfur. This process involves the following steps:
Roasting of Chromium Ore: Chromium ore is roasted in the presence of oxygen to produce sodium chromate.
Conversion to Sodium Dichromate: Sodium chromate is then converted to sodium dichromate via an acid treatment.
Reduction to Chromium Oxide: Sodium dichromate is reduced using sulfur to produce chromium oxide.
Industrial Production Methods
In industrial settings, chromium oxide is often produced through the thermal decomposition of ammonium dichromate or by the reduction of chromium(III) chloride with hydrogen. These methods are preferred due to their efficiency and the high purity of the resulting chromium oxide .
Análisis De Reacciones Químicas
Types of Reactions
Chromic oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chromium(VI) oxide under specific conditions.
Reduction: It can be reduced to chromium metal using reducing agents like aluminum or carbon.
Substitution: This compound reacts with acids to form chromium salts, such as chromium(III) chloride when reacted with hydrochloric acid.
Common Reagents and Conditions
Oxidation: Requires strong oxidizing agents and high temperatures.
Reduction: Commonly involves reducing agents like aluminum or carbon at high temperatures.
Substitution: Typically involves reactions with acids like hydrochloric acid or sulfuric acid.
Major Products
Oxidation: Chromium(VI) oxide.
Reduction: Chromium metal.
Substitution: Chromium salts such as chromium(III) chloride.
Aplicaciones Científicas De Investigación
Chromic oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: Investigated for its potential use in biological systems, including as a component in biosensors.
Medicine: Explored for its antibacterial and anticancer properties, particularly in the form of nanoparticles.
Industry: Widely used as a pigment in paints, inks, and glasses due to its vibrant green color.
Mecanismo De Acción
The mechanism by which chromium oxide exerts its effects varies depending on its application. In catalysis, chromium oxide facilitates chemical reactions by providing a stable surface for reactants to interact. In biological systems, chromium oxide nanoparticles can interact with cellular components, leading to antibacterial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but they often involve interactions with cellular membranes and proteins .
Comparación Con Compuestos Similares
Chromic oxide can be compared with other chromium compounds, such as:
Chromium(II) oxide (CrO): A black powder that is less stable and more reactive than chromium(III) oxide.
Chromium(VI) oxide (CrO₃): A highly toxic and strong oxidizing agent, used in different applications compared to chromium(III) oxide.
This compound is unique due to its stability, non-toxicity (compared to chromium(VI) compounds), and its vibrant green color, making it highly valuable in both industrial and research settings .
Propiedades
Número CAS |
11118-57-3 |
|---|---|
Fórmula molecular |
CrO2 Cr2O3 |
Peso molecular |
151.99 g/mol |
Nombre IUPAC |
chromium(3+);oxygen(2-) |
InChI |
InChI=1S/2Cr.3O/q2*+3;3*-2 |
Clave InChI |
UOUJSJZBMCDAEU-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Cr+3].[Cr+3] |
SMILES canónico |
[O-2].[O-2].[O-2].[Cr+3].[Cr+3] |
Densidad |
4.9 g/cm³ |
Key on ui other cas no. |
12018-34-7 12218-36-9 11118-57-3 12018-01-8 |
Descripción física |
DryPowder BROWN-BLACK POWDER. |
Pictogramas |
Flammable |
Solubilidad |
Solubility in water: none |
Sinónimos |
chromium dioxide chromium oxide chromium oxide (CrO2) chromium(IV) oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


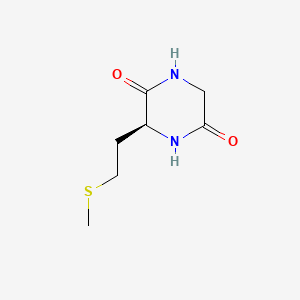
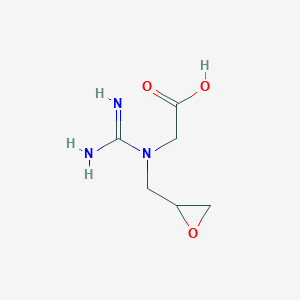

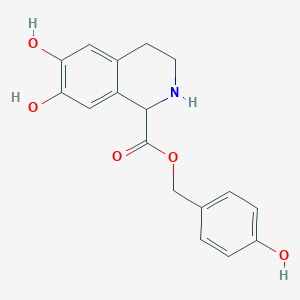
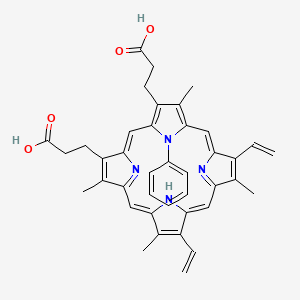
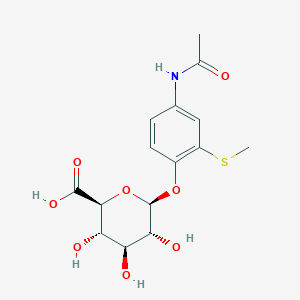
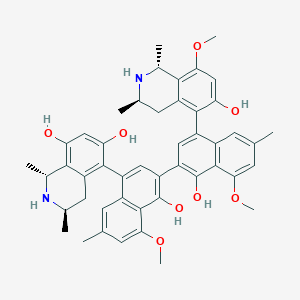
![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-3,4,7-tribenzyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216315.png)
![4-Ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1216317.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B1216318.png)
![4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1216322.png)
